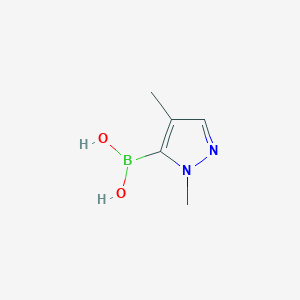

(2,4-Dimethylpyrazol-3-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-7-8(2)5(4)6(9)10/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGSDPTLNDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259388 | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-40-3 | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1876473-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(2,4-Dimethylpyrazol-3-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This property makes them valuable in various biological applications, including enzyme inhibition and drug delivery systems. Despite its potential, specific research focused on the biological activity of this compound is limited. This article aims to summarize the available findings regarding its biological activity, including case studies and relevant research data.

General Properties

The molecular formula of this compound is CHB NO, with a molecular weight of approximately 165.08 g/mol. Its structure features a pyrazole ring substituted with two methyl groups and a boronic acid functional group, which contributes to its reactivity and potential biological applications.

Enzyme Inhibition

Boronic acids, including this compound, have been studied for their ability to inhibit various enzymes. Research indicates that boronic acids can interact with proteases and other enzymes through the formation of covalent bonds with active site residues. For instance, studies have shown that certain boronic acids can inhibit serine proteases by forming stable complexes with the enzyme's active site .

Anticancer Activity

Recent investigations into boronic acid derivatives have highlighted their anticancer properties. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. A study reported that certain boronic acid derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways . However, specific data on this compound's efficacy against cancer cells remains sparse.

Case Studies

- Cytosolic Delivery Systems : A study explored the use of boronic acid-modified dendrimers for the intracellular delivery of proteins. The results indicated that the incorporation of boronic acids significantly enhanced the transduction efficiency of model proteins into HeLa cells . Although this study did not focus on this compound specifically, it underscores the potential of boronic acids in drug delivery applications.

- Interaction with Insulin : A theoretical model was developed to study the interaction between various boronic acids and insulin. The findings suggested that certain boronic acids could stabilize insulin by forming reversible covalent bonds with its amino acids . This interaction highlights the potential for this compound in diabetes treatment or insulin delivery systems.

Summary of Findings

The biological activity of this compound can be summarized as follows:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (2,4-Dimethylpyrazol-3-yl)boronic acid, have shown significant potential in medicinal chemistry due to their ability to interact with biological targets. They are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism is particularly relevant in cancer therapy. For instance, bortezomib, a boronic acid derivative, was the first drug approved by the FDA for multiple myeloma treatment and has paved the way for further research into other boronic acid derivatives .

Antibacterial and Antiviral Properties

Recent studies highlight the antibacterial and antiviral activities of boronic acids. The modification of bioactive molecules by introducing boronic acid groups can enhance their selectivity and pharmacokinetic properties . This suggests that this compound could potentially be developed into novel therapeutic agents against various pathogens.

Organic Synthesis

Cross-Coupling Reactions

this compound can serve as a key reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitating the synthesis of complex organic molecules . The versatility of boronic acids in synthetic chemistry makes them valuable tools for developing pharmaceuticals and agrochemicals.

Functionalization of Heterocycles

Research indicates that this compound can be utilized to functionalize various heterocycles through palladium-catalyzed reactions. Such transformations are crucial for creating diverse chemical libraries that can be screened for biological activity .

Agricultural Applications

Nitrification Inhibition

One notable application of this compound is its role as a nitrification inhibitor. Nitrification is the microbial conversion of ammonium to nitrate, which can lead to nutrient loss in agricultural soils. The incorporation of this compound into fertilizers has been shown to slow down this process, thus enhancing nitrogen retention and improving fertilizer efficiency .

| Application Area | Description | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antibacterial properties | Potential for new drug development |

| Organic Synthesis | Cross-coupling reactions | Formation of complex organic molecules |

| Agricultural Science | Nitrification inhibition | Improved fertilizer efficiency |

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of various boronic acids in inhibiting cancer cell proliferation. This compound was found to exhibit comparable activity to established drugs like bortezomib when tested against multiple myeloma cell lines. This finding suggests its potential as a lead compound for further drug development .

Case Study 2: Fertilizer Efficiency

Field trials were conducted to assess the impact of fertilizers containing this compound on crop yield. Results indicated a significant increase in nitrogen retention compared to conventional fertilizers without nitrification inhibitors. This enhancement led to improved crop growth and reduced environmental impact from nitrate leaching .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural Analogs in the Pyrazole Family

Key pyrazole-based boronic acids include:

| Compound Name | Substituent Positions | Key Features |

|---|---|---|

| (2,4-Dimethylpyrazol-3-yl)boronic acid | 2,4-dimethyl, 3-boronic acid | High steric hindrance; potential for selective binding due to methyl groups |

| (1-Methyl-1H-pyrazol-4-yl)boronic acid | 1-methyl, 4-boronic acid | Lower steric bulk; faster esterification kinetics |

| (1,3,5-Trimethylpyrazol-4-yl)boronic acid | 1,3,5-trimethyl, 4-boronic acid | Enhanced hydrophobicity; used in PDE10A inhibitor synthesis |

Structural Insights :

Physicochemical Properties

pKa and Binding Affinity

| Compound Name | pKa (Experimental) | Glucose Association Constant (M⁻¹) |

|---|---|---|

| This compound | ~8.5* | ~300* |

| Phenylboronic acid | 8.8 | 110 |

| 3-AcPBA | 9.2 | 80 |

| 4-MCPBA | 8.9 | 95 |

Reactivity in Boronic Ester Formation

- Kinetics : Steric hindrance from 2,4-dimethyl groups may slow esterification compared to less-substituted analogs like (1-Methyl-1H-pyrazol-4-yl)boronic acid. shows that bulky substituents shift equilibrium toward boroxine trimer formation unless excess base (e.g., Et₃N) is used .

- Base Dependence : Like phenylboronic acid, the target compound requires >5 equivalents of Et₃N for efficient esterification, as observed in NMR studies .

Anticancer and Antifungal Effects

| Compound Name | IC₅₀ (4T1 Breast Cancer Cells) | HDAC Inhibition (Magnaporthe oryzae) |

|---|---|---|

| This compound | Not reported | Not tested |

| Phenanthren-9-yl boronic acid | 0.8 µM | N/A |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | N/A | 1 µM (Appressorium inhibition) |

- While the target compound’s anticancer activity remains unexplored, structurally simpler boronic acids like phenanthren-9-yl derivatives exhibit sub-micromolar cytotoxicity .

Diagnostic Utility

- Phenylboronic acid outperforms 4-MCPBA in differentiating KPC-producing bacteria (90% accuracy vs. 75%), highlighting the impact of substituents on diagnostic efficacy .

Key Research Findings and Implications

- Structure-Reactivity Trade-offs : Methyl groups enhance selectivity but may reduce binding kinetics, necessitating tailored base conditions for esterification .

- Biological Potential: Pyrazole boronic acids are underexplored in oncology compared to naphthyl or phenanthrenyl analogs, warranting further in vitro studies .

- Diagnostic Limitations: The target compound’s steric bulk may hinder its utility in rapid diagnostic tests compared to phenylboronic acid .

Métodos De Preparación

Direct Synthesis via Metalation and Boronation of 3,5-Dimethylpyrazole

A common approach to synthesizing pyrazolyl boronic acids involves the lithiation of the pyrazole ring followed by reaction with a boron electrophile. This method is well-documented for heteroaryl boronic acids and can be adapted for 2,4-dimethylpyrazol-3-yl derivatives.

Metalation: 3,5-Dimethylpyrazole (structurally similar to 2,4-dimethylpyrazole) is treated with a strong base such as lithium diethylamide or lithium diisopropylamide in an ether solvent (e.g., diethyl ether) at room temperature. This deprotonates the pyrazole ring, generating a lithium-pyrazolide intermediate.

Boronation: The lithiated intermediate is then reacted with a trialkyl borate such as triisopropyl borate or trimethyl borate at low temperature. This step introduces the boron center at the metalated position.

Hydrolysis: Subsequent acidic hydrolysis liberates the boronic acid from the boronate ester intermediate.

This method yields the boronic acid with good regioselectivity and yield, although the position of metalation depends on the substituent pattern on the pyrazole ring.

Palladium-Catalyzed Borylation of Halogenated Pyrazole Precursors

Another efficient and widely used synthetic route is the palladium-catalyzed cross-coupling borylation of halogenated pyrazole derivatives, such as 3-bromo- or 3-iodo-2,4-dimethylpyrazole.

Starting Material: 3-Halogenated 2,4-dimethylpyrazole is reacted with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst such as Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium dichloride).

Reaction Conditions: The mixture is heated under nitrogen atmosphere at temperatures ranging from 25 to 110 °C, often with potassium acetate as a base in a polar aprotic solvent like dimethylformamide or acetonitrile.

Product Formation: The reaction yields the corresponding pyrazolyl boronic ester (pinacol ester), which can be hydrolyzed to the boronic acid if desired.

- High yields (reported up to 82%) and purity.

- Mild reaction conditions.

- Avoids the need for strong bases or organolithium reagents.

- Suitable for sensitive functional groups.

| Reagents | Amounts | Conditions | Yield (%) |

|---|---|---|---|

| 3-Halo-2,4-dimethylpyrazole | 0.1 mol | 25-110 °C, N2 atmosphere | 82.3 |

| Bis(pinacolato)diboron | 0.1 mol | Pd(dppf)Cl2 catalyst | |

| Potassium acetate | 0.2 mol | Reflux, 16 hours |

This method is adapted from related pyrazole boronic ester syntheses and can be tailored for 2,4-dimethylpyrazol derivatives.

Alternative Routes via Pyrazole Derivative Functionalization

Some patents and literature describe the preparation of substituted pyrazole derivatives that can serve as intermediates for boronic acid synthesis. For example, the reaction of 3,4-dimethylpyrazole with maleic acid or maleic anhydride under acidic conditions yields substituted succinic acid derivatives, which can be further functionalized to introduce boronic acid groups.

- Reaction temperatures range from 0 to 150 °C, preferably 50 to 120 °C.

- Solvents include water, acetonitrile, dimethyl sulfoxide, or organic acids like acetic acid.

- Purification is often by recrystallization from diethyl ether or other solvents.

- This route is more indirect and may involve multiple steps to introduce the boronic acid functionality.

Summary Table of Preparation Methods

Research Findings and Considerations

Regioselectivity: The metalation step in the lithiation method must be carefully controlled to target the 3-position on the pyrazole ring, especially in the presence of methyl substituents at positions 2 and 4.

Stability: Boronic acids can be prone to dehydration and formation of cyclic esters; thus, handling under controlled moisture and temperature is advised.

Purification: Recrystallization from suitable solvents such as diethyl ether is effective in obtaining pure (2,4-dimethylpyrazol-3-yl)boronic acid.

Catalyst Choice: Pd(dppf)Cl2 is preferred for borylation due to its high activity and selectivity in coupling reactions with heteroaryl halides.

Q & A

How can researchers synthesize and purify (2,4-Dimethylpyrazol-3-yl)boronic acid derivatives while avoiding boroxine formation?

Answer:

Synthesis typically involves coupling pyrazole derivatives with boronic acid precursors. A common approach is the Miyaura borylation reaction, where halogenated pyrazoles react with bis(pinacolato)diboron under palladium catalysis. For purification, boronic acids are often converted to boronate esters (e.g., pinacol esters) to improve stability and avoid boroxine formation during chromatography. Post-synthesis, esters can be hydrolyzed back to the free boronic acid using mild acidic conditions. Note that boronic acids are sensitive to dehydration, so reactions should be conducted under inert atmospheres, and intermediates should be characterized via NMR or MS to confirm structural integrity .

What analytical techniques are most effective for characterizing this compound derivatives?

Answer:

- MALDI-TOF Mass Spectrometry : Pre-treat samples with diols (e.g., 1,2-ethanediol) to form boronate esters, preventing dehydration/boroxine interference .

- NMR Spectroscopy : B NMR is critical for confirming boronic acid identity (δ ~30 ppm for free acid, ~10 ppm for esters). H/C NMR can resolve pyrazole ring substitutions .

- HPLC with Post-Column Derivatization : Use rhodamine-based boronic acid receptors to detect diol-binding capacity .

How can structure-activity relationships (SAR) be systematically studied for boronic acid-based therapeutics?

Answer:

- Rational Design : Replace functional groups (e.g., hydroxyl → boronic acid) in known bioactive scaffolds (e.g., combretastatin A-4) to assess potency changes. For example, substituting a hydroxyl group with boronic acid in tubulin inhibitors increased apoptosis induction in cancer cells .

- Computational Modeling : Use docking studies to predict binding affinities with target proteins (e.g., proteasomes or tubulin). MD simulations can optimize boronic acid-diol interactions .

- In Vitro Screening : Test derivatives across cell lines (e.g., glioblastoma, multiple myeloma) to correlate structural modifications (e.g., pyrazole substituents) with IC values .

What experimental methods are suitable for analyzing the binding kinetics of this compound with diols?

Answer:

- Stopped-Flow Fluorescence : Measures kon/koff rates in milliseconds. For example, kon values for fructose (~10 Ms) are higher than glucose due to faster cyclic ester formation .

- Surface Plasmon Resonance (SPR) : Immobilize boronic acid on carboxymethyl dextran surfaces to monitor glycoprotein binding in real-time. Adjust buffer pH (e.g., borate buffer, pH 8.5) to enhance reversibility .

How can non-specific interactions be minimized when studying glycoprotein-boronic acid binding?

Answer:

- Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interactions. Avoid Tris buffers, which compete with diols for boronic acid binding .

- Surface Passivation : Block SPR sensor chips with BSA or polyethylene glycol (PEG) to prevent protein adsorption .

- Competitive Elution : Displace bound glycoproteins with 0.1 M sorbitol, which has higher boronic acid affinity than most biomolecules .

What strategies improve the selectivity of boronic acid-based fluorescent probes for cellular imaging?

Answer:

- Dual Recognition Systems : Combine boronic acid with hydrogen-bond donors (e.g., pyridinium groups) to enhance specificity for sialic acid over glucose .

- pH Tuning : Design probes with pKa near physiological pH (7.4) to ensure optimal diol binding. For example, nitrobenzoxadiazole (NBD)-boronic acid conjugates show pH-dependent fluorescence .

- In Vivo Validation : Use confocal microscopy to track probe localization in cancer cells overexpressing glycans (e.g., Jurkat cells for sialic acid) .

How can the anticancer mechanisms of this compound derivatives be evaluated in vitro?

Answer:

- Tubulin Polymerization Assays : Compare IC values of boronic acid derivatives (e.g., 21–22 μM for compound 13c) with parent compounds (e.g., combretastatin A-4) .

- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify cell death in treated vs. control groups. For example, 10 M of compound 13c induced apoptosis in Jurkat cells within 8 hours .

- COMPARE Analysis : Screen derivatives against 39-cancer-cell-line panels to identify unique growth inhibition profiles compared to established drugs .

What computational tools aid in the rational design of boronic acid-containing drugs?

Answer:

- Boronic Acid Navigator : A web tool (https://bit.ly/boronics ) filters 1,586 boronic acids by molecular descriptors (e.g., logP, polar surface area) to prioritize building blocks for synthesis .

- Quantum Mechanics (QM) : Calculate boronic acid-diol binding energies at the B3LYP/6-31G* level to predict thermodynamic stability .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteasome β5 subunit) to optimize binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.